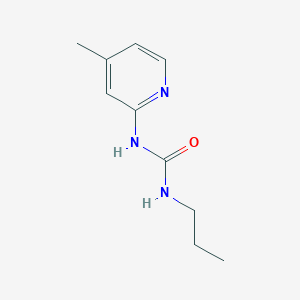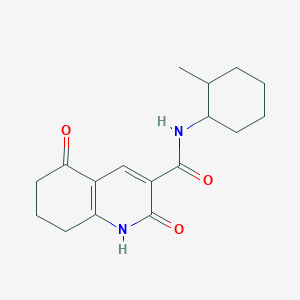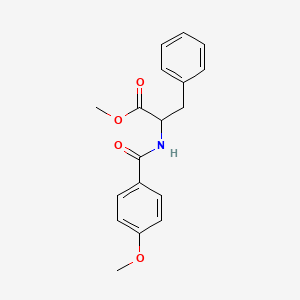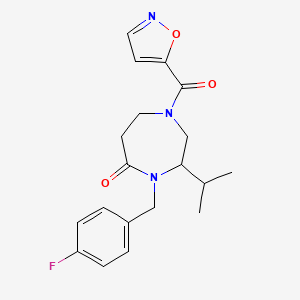
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione, also known as Tinuvin 770, is a UV stabilizer that is widely used in various industrial applications. It is a highly effective antioxidant and prevents the degradation of polymers, plastics, and other materials caused by exposure to UV radiation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Tinuvin 770 in various scientific research fields.
Mécanisme D'action
The mechanism of action of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. It acts as a free radical scavenger and prevents the formation of reactive oxygen species, which can cause oxidative damage to the materials. This compound 770 also inhibits the degradation of polymers by quenching the excited states of the chromophores responsible for UV absorption.
Biochemical and Physiological Effects:
This compound 770 has been found to have minimal toxicity and is considered safe for use in various applications. It is not absorbed by the skin and does not penetrate the blood-brain barrier. However, there is limited information available on its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 in lab experiments include its high efficiency, stability, and ease of use. It can be easily incorporated into various materials and does not require any special handling or storage conditions. However, its limitations include its limited solubility in water and certain organic solvents, which can affect its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770. One potential area of study is its use as a photostabilizer in food packaging materials, where it can help prevent the degradation of nutrients and improve the shelf life of food products. Another area of research is its potential applications in the field of biomedicine, where it can be used as a drug delivery vehicle or as a therapeutic agent for the treatment of various diseases. Moreover, further studies are needed to understand its biochemical and physiological effects and to explore its potential toxicity in different applications.
Méthodes De Synthèse
The synthesis of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the condensation of 2,4,6-trimethylbenzaldehyde with 2,2,6,6-tetramethylpiperidine in the presence of a Lewis acid catalyst. The resulting product is then treated with phthalic anhydride to form the final compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective antioxidant and UV stabilizer in polymers, plastics, and other materials. It has also been used as a photostabilizer in cosmetics, pharmaceuticals, and food packaging materials. Moreover, this compound 770 has been shown to have potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells and light-emitting diodes.
Propriétés
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11,18H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORDDHOLOZOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)

![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)




![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)